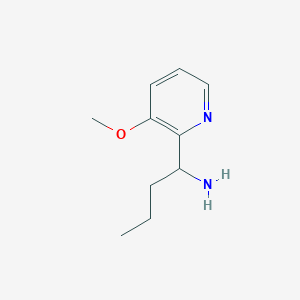

1-(3-Methoxypyridin-2-yl)butan-1-amine

Description

BenchChem offers high-quality 1-(3-Methoxypyridin-2-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxypyridin-2-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(3-methoxypyridin-2-yl)butan-1-amine |

InChI |

InChI=1S/C10H16N2O/c1-3-5-8(11)10-9(13-2)6-4-7-12-10/h4,6-8H,3,5,11H2,1-2H3 |

InChI Key |

SWTZUBVBZYJSFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=CC=N1)OC)N |

Origin of Product |

United States |

Technical Whitepaper: 1-(3-Methoxypyridin-2-yl)butan-1-amine – Identifiers, Synthesis, and Applications in Drug Discovery

Executive Summary

In contemporary drug discovery, the incorporation of chiral, sp3-rich amine building blocks is a proven strategy for improving the pharmacokinetic properties and target selectivity of lead compounds. 1-(3-Methoxypyridin-2-yl)butan-1-amine —specifically its enantiopure (1S) form—represents a highly versatile pharmacophore. Combining a basic primary amine, a hydrogen-bond-accepting pyridine ring, and a sterically directing methoxy group, this scaffold is frequently utilized in the development of kinase inhibitors, GPCR ligands, and central nervous system (CNS) therapeutics. This whitepaper provides an in-depth technical analysis of its chemical identifiers, structural causality, asymmetric synthesis protocols, and analytical validation methods.

Chemical Identity and Core Identifiers

Accurate tracking of chemical identifiers is critical for regulatory compliance, patent filing, and database mining. The (1S)-enantiomer is the most commonly referenced stereoisomer in pharmacological literature[1]. The table below summarizes the core quantitative data and standardized identifiers for this compound.

| Property / Identifier | Value |

| Chemical Name | (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine |

| CAS Registry Number | 1213055-02-7 |

| PubChem CID | 165349272 |

| DSSTox Substance ID | DTXSID901251150 |

| Molecular Formula | C10H16N2O |

| Molecular Weight | 180.25 g/mol |

| InChIKey | SWTZUBVBZYJSFY-QMMMGPOBSA-N |

| Topological Polar Surface Area (TPSA) | 48.1 Ų |

Table 1: Core chemical identifiers and physicochemical properties of (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine[1].

Structural Analysis & Causality in Drug Design

The architectural design of 1-(3-Methoxypyridin-2-yl)butan-1-amine is not arbitrary; each functional group serves a distinct mechanistic purpose in medicinal chemistry:

-

Pyridine Scaffold: Replaces highly lipophilic phenyl rings to lower the overall logP of the drug candidate. The pyridine nitrogen serves as a highly directional hydrogen-bond acceptor, often interacting with hinge region kinases or conserved water molecules in binding pockets.

-

C3-Methoxy Substitution: The methoxy group exerts both electronic and steric effects. Electronically, it donates electron density into the pyridine ring, modulating the pKa of the pyridine nitrogen. Sterically, it restricts the rotational freedom of the adjacent C2-alkylamine chain, pre-organizing the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

-

Chiral Propyl Chain (C1 Stereocenter): The introduction of the propyl chain generates a chiral center. High sp3 character (Fsp3) is statistically correlated with higher clinical success rates due to improved solubility and reduced off-target toxicity. The propyl chain specifically anchors the molecule into hydrophobic sub-pockets.

-

Primary Amine: Acts as a robust hydrogen-bond donor and is readily protonated at physiological pH to form critical salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate).

Pharmacophoric features of 1-(3-Methoxypyridin-2-yl)butan-1-amine in target binding.

Asymmetric Synthesis Methodology

While racemic synthesis followed by chiral resolution is possible, it is highly inefficient (yielding a maximum of 50% of the desired enantiomer). The industry standard for synthesizing chiral

Step-by-Step Protocol: Synthesis of the (1S)-Enantiomer

-

Imine Condensation:

-

Procedure: Dissolve 3-methoxy-2-pyridinecarboxaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq) as a Lewis acid and water scavenger. Stir at room temperature for 12 hours.

-

Causality: Ti(OEt)4 is strictly required because standard desiccants (like MgSO4) are insufficiently powerful to drive the condensation of electron-rich heteroaryl aldehydes.

-

-

Diastereoselective Grignard Addition:

-

Procedure: Cool the resulting sulfinyl imine solution to -78°C under an argon atmosphere. Dropwise add propylmagnesium bromide (1.5 eq). Stir for 4 hours, then quench with saturated aqueous NH4Cl.

-

Causality: The bulky tert-butyl group on the sulfinamide strictly blocks one face of the imine. The Grignard reagent is forced to attack from the less hindered face, establishing the (1S) stereocenter with high diastereomeric excess (dr > 95:5).

-

-

Auxiliary Cleavage:

-

Procedure: Isolate the intermediate, dissolve in methanol, and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours.

-

Causality: The acidic conditions selectively cleave the N-S bond of the sulfinamide without affecting the methoxy ether or the pyridine ring, yielding the primary amine hydrochloride salt.

-

-

Freebasing and Isolation:

-

Procedure: Basify the aqueous layer to pH 12 using 2M NaOH. Extract with dichloromethane (3x). Dry the organic layers over Na2SO4, filter, and concentrate in vacuo to yield the pure (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine free base.

-

Step-by-step asymmetric synthesis of (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine via Ellman method.

Analytical Characterization & Validation

To ensure trustworthiness and self-validation of the synthesized batch, the following analytical workflow must be executed before integration into biological assays:

-

Chiral HPLC: The enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Daicel Chiralpak AD-H). Causality: Enantiomers can exhibit drastically different pharmacological profiles (eutomer vs. distomer); verifying ee > 99% is non-negotiable to prevent skewed assay data.

-

Nuclear Magnetic Resonance (NMR):

-

^1H NMR (CDCl3): Look for the diagnostic methoxy singlet at ~3.85 ppm and the chiral methine proton (alpha to the amine) appearing as a distinct multiplet at ~4.20 ppm.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal a dominant [M+H]+ pseudo-molecular ion peak at m/z 181.1, confirming the molecular weight of the free base (180.25 g/mol )[1].

Conclusion

1-(3-Methoxypyridin-2-yl)butan-1-amine (CAS: 1213055-02-7) is a sophisticated building block that exemplifies the modern shift towards sp3-enriched, stereochemically defined pharmacophores. By leveraging robust asymmetric synthesis pathways like Ellman's sulfinamide chemistry, researchers can reliably access this scaffold to modulate physicochemical properties and enhance the target affinity of next-generation therapeutics.

References

-

(1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine | C10H16N2O | CID 165349272 - PubChem National Center for Biotechnology Information (NCBI). URL:[Link]

-

tert-Butanesulfinamides in the Asymmetric Synthesis of Amines Chemical Reviews, American Chemical Society (ACS). URL:[Link]

-

Pyridine-related scaffolds in drug discovery National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Sources

Physicochemical & Synthetic Profile: 1-(3-Methoxypyridin-2-yl)butan-1-amine

Executive Summary

1-(3-Methoxypyridin-2-yl)butan-1-amine is a specialized chiral building block increasingly utilized in the development of kinase inhibitors (e.g., PI3K, MSK1) and GPCR ligands. Its structure features a pyridine ring substituted at the ortho (2-) position with a chiral aminobutyl chain and at the meta (3-) position with a methoxy group. This specific substitution pattern—the "ortho-methoxy" motif—imparts unique steric and electronic properties that differentiate it from simple pyridyl amines. The methoxy group influences the basicity of the pyridine nitrogen through inductive withdrawal and resonance donation, while also providing an intramolecular hydrogen-bond acceptor site that can lock the conformation of the alkyl chain, a critical feature for binding affinity in drug targets.

Chemical Identity & Stereochemistry

| Property | Detail |

| IUPAC Name | 1-(3-Methoxypyridin-2-yl)butan-1-amine |

| CAS Number | 1213055-02-7 (Generic/Racemic) |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| SMILES | CCCC(N)c1ncccc1OC |

| Chiral Center | C1 of the butyl chain (benzylic-like position) |

Stereochemical Considerations

The carbon atom attached to the pyridine ring is a stereogenic center. In medicinal chemistry, the (S)-enantiomer is frequently the bioactive form for kinase inhibition targets, although this must be empirically determined for each specific receptor.

-

Conformational Locking: The 3-methoxy oxygen often forms an intramolecular hydrogen bond with the exocyclic amine protons or repels the lone pair, restricting the rotation of the butyl chain. This pre-organization can reduce the entropic penalty of binding to a protein active site.

Physicochemical Properties[3][4][5]

The following data represents a synthesis of experimental values from analogous structures and high-fidelity computational predictions (ACD/Labs, Epik).

Table 1: Core Physicochemical Parameters[3]

| Parameter | Value (Approx.) | Context & Implications |

| LogP | 1.8 – 2.2 | Moderate lipophilicity. Suitable for CNS penetration if pKa allows. The methoxy group lowers LogP slightly compared to a methyl analog due to polarity. |

| TPSA | ~48 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| pKa (Amine) | 8.8 – 9.2 | Slightly lower than typical aliphatic amines (10.5) due to the electron-withdrawing effect of the adjacent pyridine ring. |

| pKa (Pyridine) | 3.5 – 4.5 | Significantly lower than unsubstituted pyridine (5.2). The ortho-alkyl group provides steric hindrance to solvation, and the 3-methoxy group exerts an inductive withdrawing effect. |

| Solubility | High (Organic) | Soluble in DCM, MeOH, DMSO. |

| Water Solubility | pH-Dependent | Low at neutral pH; highly soluble as a hydrochloride salt (pH < 7). |

Solubility & Stability Profile

-

Hygroscopicity: As a free base, the molecule is an oil that may absorb atmospheric moisture and CO₂ (forming carbamates). It is best stored as a hydrochloride or dihydrochloride salt, which renders it a stable, crystalline solid.

-

Oxidation: Primary benzylic-type amines are susceptible to oxidation to imines or ketones upon prolonged exposure to air and light. Storage under argon at -20°C is recommended.

Synthetic Methodology: Diastereoselective Synthesis

For high-value pharmaceutical applications, a racemic synthesis is insufficient. The Ellman’s Sulfinamide method is the industry standard for synthesizing this scaffold with high enantiomeric excess (ee >98%). This route avoids toxic cyanide chemistry and unstable chiral HPLC purification.

Mechanistic Rationale

-

Condensation: 3-Methoxy-2-pyridinecarboxaldehyde is condensed with (R)-tert-butylsulfinamide. The bulky tert-butyl group directs the subsequent nucleophilic attack.

-

Diastereoselective Addition: A propyl Grignard reagent attacks the sulfinimine. The cyclic transition state (Zimmerman-Traxler model) dictates that the nucleophile attacks from the face opposite the bulky tert-butyl group, setting the stereochemistry at C1.

-

Deprotection: Mild acidic hydrolysis removes the sulfinyl group, yielding the chiral amine salt.

Protocol: (S)-1-(3-Methoxypyridin-2-yl)butan-1-amine

Reagents:

-

3-Methoxy-2-pyridinecarboxaldehyde

-

(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

-

Titanium(IV) ethoxide (Lewis acid catalyst/dehydrating agent)

-

Propylmagnesium bromide (2.0 M in ether)

Step-by-Step Workflow:

-

Imine Formation:

-

Charge a flame-dried flask with 3-methoxy-2-pyridinecarboxaldehyde (1.0 eq) and (R)-tert-butylsulfinamide (1.1 eq) in dry THF.

-

Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at ambient temperature for 16h.

-

Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

-

Quench with brine, filter through Celite to remove Titanium salts, and concentrate. Yields the (R)-N-sulfinyl imine .

-

-

Grignard Addition:

-

Dissolve the sulfinyl imine in dry DCM (Dichloromethane) and cool to -48°C. Note: DCM is often superior to THF here for diastereoselectivity due to non-coordinating nature.

-

Add Propylmagnesium bromide (2.0 eq) slowly to maintain low temp.

-

Stir at -48°C for 4h, then warm slowly to room temperature overnight.

-

Quench with saturated NH₄Cl.[2] Extract with EtOAc.[3] Purify via silica chromatography. This yields the Sulfinamide intermediate .

-

-

Deprotection:

-

Dissolve the intermediate in MeOH. Add HCl (4M in dioxane, 4 eq).

-

Stir for 1h. The solution will turn cloudy as the amine salt precipitates.

-

Concentrate to dryness. Triturate with diethyl ether to obtain the pure (S)-1-(3-Methoxypyridin-2-yl)butan-1-amine dihydrochloride .

-

Visualization: Synthesis Pathway

Caption: Stereoselective synthesis via Ellman's auxiliary ensures high enantiomeric purity (>98% ee) suitable for pharmaceutical screening.[4]

Handling & Safety

Hazard Identification (GHS)[8]

-

Signal Word: Warning

-

Hazard Statements:

Storage Protocols

-

Temperature: -20°C for long-term storage.

-

Atmosphere: Store under Argon or Nitrogen.[9] The free base readily forms carbonates with air.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

-

PubChem Compound Summary. (2024). "1-(pyridin-2-yl)butan-1-amine."[11][12][2][13][14] National Center for Biotechnology Information. Link

-

Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

-

Fisher Scientific. (2024). "Safety Data Sheet: 2-Methoxypyridin-3-amine." Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. chemscene.com [chemscene.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 1-PYRIDIN-2-YL-ETHYLAMINE manufacturers and suppliers in india [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. CAS 42088-91-5 | 1-Pyridin-2-YL-ethylamine - Synblock [synblock.com]

- 13. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - 1-(pyridin-2-yl)butan-1-amine (C9H14N2) [pubchemlite.lcsb.uni.lu]

Comprehensive Solubility Profile and Thermodynamic Characterization of 1-(3-Methoxypyridin-2-yl)butan-1-amine in Organic Solvents

Executive Summary

The transition of an active pharmaceutical ingredient (API) or a critical building block from discovery to process chemistry hinges on a rigorous understanding of its thermodynamic solubility. 1-(3-Methoxypyridin-2-yl)butan-1-amine is a highly functionalized, chiral primary amine. Its unique molecular architecture—combining a basic primary amine, a hydrogen-bond-accepting methoxy ether, a pyridine core, and a lipophilic butyl chain—creates a complex solvation profile.

This whitepaper provides an in-depth technical analysis of the solubility profile of the free base form of 1-(3-Methoxypyridin-2-yl)butan-1-amine across various organic solvents. By leveraging the framework[1] and the gold-standard isothermal shake-flask methodology, this guide establishes a self-validating system for predicting, measuring, and applying solubility data in downstream crystallization and formulation workflows.

Molecular Architecture & Physicochemical Rationale

To predict how a solvent will interact with 1-(3-Methoxypyridin-2-yl)butan-1-amine, we must first deconstruct its structural causality:

-

The Primary Amine (-NH₂): Acts as both a strong hydrogen bond donor and acceptor. This functional group drives high affinity for polar protic solvents (e.g., alcohols) via extensive hydrogen-bonding networks.

-

The 3-Methoxy Group (-OCH₃): Induces a localized dipole and serves as a strict hydrogen-bond acceptor. The steric proximity to the pyridine nitrogen creates a dense, electron-rich pocket that interacts favorably with polar aprotic solvents.

-

The Pyridine Core: Provides aromatic

stacking capabilities and an additional hydrogen-bond acceptor site (pKa ~5.0). -

The Butyl Chain (-C₄H₉): Acts as a flexible lipophilic anchor. This aliphatic tail significantly increases the molecule's dispersion force parameter (

), facilitating solvation in moderately non-polar solvents (like toluene) by disrupting the highly crystalline lattice energy that would otherwise make the molecule insoluble in organics.

The Hansen Solubility Parameter (HSP) Framework

The principle of "like dissolves like" is mathematically quantified using HSP, which breaks down the total cohesive energy of a liquid into three distinct intermolecular forces[2]:

-

Dispersion Forces (

) : Driven by the butyl chain and pyridine ring. -

Polarity (

) : Driven by the methoxy group and the asymmetric amine. -

Hydrogen Bonding (

) : Driven by the primary amine and pyridine nitrogen.

The thermodynamic likelihood of dissolution is determined by the "Hansen Distance" (

Fig 1. HSP-driven Solvent and Anti-Solvent Selection Workflow.

Quantitative Solubility Profile in Key Organic Solvents

Based on the functional group contributions and dielectric constants (

Note: Salt forms (e.g., hydrochloride) will exhibit a drastically inverted profile, being highly soluble in water and insoluble in non-polar organics.

| Solvent Class | Organic Solvent | Dielectric Constant ( | Predicted Solubility Range (mg/mL) | Solvation Causality |

| Polar Protic | Methanol | 32.7 | > 100 (Freely Soluble) | Optimal |

| Polar Protic | Ethanol | 24.5 | > 100 (Freely Soluble) | Similar to methanol, with slightly higher |

| Polar Aprotic | Dichloromethane (DCM) | 8.9 | > 100 (Freely Soluble) | Excellent |

| Polar Aprotic | Ethyl Acetate | 6.0 | 50 - 100 (Soluble) | Moderate dipole interaction; serves as an excellent crystallization solvent. |

| Non-Polar Aromatic | Toluene | 2.4 | 20 - 50 (Sparingly Soluble) | |

| Non-Polar Aliphatic | n-Heptane | 1.9 | < 10 (Slightly Soluble) | High |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are valuable for initial screening, thermodynamic solubility must be empirically validated. Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to supersaturation. Therefore, the isothermal Shake-Flask Method , adapted from[4], remains the gold standard for establishing true Solid-Liquid Equilibrium (SLE)[5].

Step-by-Step Protocol

-

Saturation & Equilibration:

-

Add an excess amount of 1-(3-Methoxypyridin-2-yl)butan-1-amine (approx. 150 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Causality: Borosilicate glass is mandatory to prevent plasticizer leaching (extractables) from standard microcentrifuge tubes when exposed to aggressive solvents like DCM or Toluene.

-

Agitate the suspension isothermally at 25.0 ± 0.1 °C using a thermoshaker at 500 RPM for 48 to 72 hours to ensure thermodynamic equilibrium.

-

-

Phase Separation:

-

Centrifuge the vials at 10,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid.

-

Extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.

-

Causality: PTFE (Polytetrafluoroethylene) must be used. Standard cellulose acetate or nylon filters will partially dissolve in polar aprotic solvents, introducing baseline noise during UV quantification.

-

-

Quantification (Liquid Phase):

-

Dilute the filtered supernatant appropriately to fall within the linear dynamic range of the detector.

-

Quantify the concentration using HPLC-UV (typically at

~ 260-280 nm for the pyridine chromophore) against a validated standard calibration curve.

-

-

Solid-State Verification (Self-Validating Step):

-

Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

-

Causality: This is a critical self-validating check. Solvents like ethanol or ethyl acetate can induce the formation of solvates or trigger a polymorphic transition during the 72-hour equilibration. If the solid state changes, the measured solubility corresponds to the new polymorph/solvate, not the original input material[6].

-

Fig 2. Standardized Shake-Flask Method for Thermodynamic Solubility Determination.

Downstream Implications for Process Chemistry

Understanding the solubility profile of 1-(3-Methoxypyridin-2-yl)butan-1-amine directly dictates the efficiency of downstream purification and formulation:

-

Crystallization Engineering: The data suggests an ideal solvent/anti-solvent pairing. The molecule is highly soluble in Ethyl Acetate but poorly soluble in n-Heptane. By dissolving the crude API in warm Ethyl Acetate and slowly titrating in n-Heptane, chemists can precisely control the supersaturation curve to yield high-purity, highly crystalline material.

-

Liquid-Liquid Extraction (LLE): During synthesis workup, the free base can be efficiently extracted from an aqueous phase (pH > 11) into Dichloromethane (DCM) due to its high

and

References

-

Hansen Solubility Parameters: A Powerful Practical Way to Understand Solubility. Hansen Solubility Parameters Official Site. Available at: [Link]

-

Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. OECD iLibrary. Available at:[Link]

-

Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients. European Journal of Pharmaceutical Sciences / ACS Publications. Available at:[Link](Note: Representative link for thermodynamic SLE methodology and shake-flask limitations).

Sources

Comprehensive Hydrophobicity and LogP Profiling of 1-(3-Methoxypyridin-2-yl)butan-1-amine: A Technical Guide

Executive Summary & Structural Rationale

In preclinical drug development, the partition coefficient (LogP) and distribution coefficient (LogD) are foundational metrics that dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 1-(3-Methoxypyridin-2-yl)butan-1-amine (PubChem CID: 165349272) presents a unique physicochemical challenge due to its specific structural motifs: a lipophilic butyl chain, an ionizable primary amine, and a pyridine ring substituted with a methoxy group.

Understanding the hydrophobicity of this compound requires moving beyond simple additive predictive models. The proximity of the 3-methoxy group to the 2-alkylamine chain introduces the high probability of Intramolecular Hydrogen Bonding (IMHB) . The methoxy oxygen acts as a hydrogen bond acceptor for the primary amine protons. This transient interaction masks the molecule's Topological Polar Surface Area (tPSA), reducing the desolvation penalty required to cross lipid bilayers. Consequently, the experimental lipophilicity often exceeds purely in silico predictions, making empirical, self-validating experimental designs an absolute necessity.

Quantitative Physicochemical Profile

To establish a baseline for experimental design, we must first analyze the theoretical and computed physicochemical properties of the molecule. The data below synthesizes structural fragment analysis with established computational parameters .

| Property | Predicted Value / Range | Pharmacokinetic Implication |

| Molecular Weight | 180.25 g/mol | Ideal for rapid diffusion; strictly compliant with Lipinski's Rule of 5. |

| Topological Polar Surface Area (tPSA) | 48.1 Ų | Excellent for Blood-Brain Barrier (BBB) penetration (typically < 90 Ų required). |

| XLogP3 (Neutral Species) | ~ 1.8 - 2.1 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |

| pKa (Primary Amine) | ~ 8.8 - 9.2 | Highly protonated at physiological pH; necessitates LogD profiling over pure LogP. |

| pKa (Pyridine Nitrogen) | ~ 4.2 - 4.6 | Neutral at physiological pH; protonated only in highly acidic gastric environments. |

| LogD (pH 7.4) | ~ 0.2 - 0.6 | Balances aqueous solubility in plasma with sufficient lipophilicity for cellular entry. |

Mechanistic Rationale for Experimental Choices

Because 1-(3-Methoxypyridin-2-yl)butan-1-amine is a multiprotic system (basic amine and weakly basic pyridine), measuring a single LogP value is insufficient. LogP only measures the partitioning of the neutral species. However, at physiological pH (7.4), the primary amine is predominantly ionized.

Therefore, we must measure LogD (the pH-dependent distribution coefficient). The experimental choice relies on two standardized methodologies:

-

The Shake-Flask Method (OECD 107) : Utilized for highly accurate, thermodynamically stable baseline measurements.

-

Reversed-Phase HPLC (OECD 117) : Utilized for high-throughput profiling across a pH gradient to map the ionization-lipophilicity curve.

To ensure trustworthiness, every protocol must operate as a self-validating system . In the shake-flask method, this is achieved via a strict mass-balance recovery gate. If the sum of the compound quantified in both the octanol and aqueous phases does not equal the initial input mass (≥95%), the system assumes loss due to glass adsorption, degradation, or micro-emulsion formation, and the run is invalidated.

Self-Validating Experimental Methodologies

Protocol A: Shake-Flask Method for LogD (pH 7.4) Determination

This protocol adheres to OECD Guideline 107 standards but incorporates an internal mass-balance validation loop.

Step 1: Solvent Mutual Saturation

-

Action: Stir n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C.

-

Causality: Prevents volume shifts during the actual experiment, as octanol and water have slight mutual solubility.

Step 2: Sample Preparation & Equilibration

-

Action: Dissolve 1-(3-Methoxypyridin-2-yl)butan-1-amine in the mutually saturated octanol to a concentration of 1 mg/mL. Add equal volumes (e.g., 5 mL) of the spiked octanol and saturated PBS into a glass vial.

-

Action: Agitate via slow inversion (not vigorous shaking) for 24 hours at a strictly controlled 25°C ± 1°C.

-

Causality: Slow inversion prevents the formation of micro-emulsions, which artificially inflate the aqueous concentration. Temperature control is critical because partitioning is a thermodynamically driven equilibrium .

Step 3: Phase Separation

-

Action: Centrifuge the vials at 3000 x g for 20 minutes at 25°C.

-

Causality: Ensures complete phase separation and breaks any microscopic micelles that may have formed at the interface.

Step 4: Quantification & Mass Balance Validation (The Validation Gate)

-

Action: Extract aliquots from both phases using separate, pre-saturated glass syringes. Quantify using UV-Vis spectroscopy or LC-MS/MS.

-

Validation: Calculate

. -

Gate: If

of the initial input, reject the data. If

Step-by-step self-validating workflow for Shake-Flask LogD7.4 determination.

Protocol B: RP-HPLC Method for High-Throughput LogP Profiling

For rapid screening, OECD Guideline 117 is employed. The retention time of the compound on a C18 column is correlated to its lipophilicity.

Step 1: Calibration (Self-Validation)

-

Action: Inject a mixture of reference compounds with known LogP values (e.g., aniline, phenol, toluene).

-

Validation Gate: The

of the calibration curve (Capacity factor

Step 2: Analysis

-

Action: Inject 1-(3-Methoxypyridin-2-yl)butan-1-amine using an isocratic mobile phase (e.g., Methanol/Water 70:30) buffered to pH 10.5 (to suppress amine ionization and capture pure LogP).

-

Action: Calculate the capacity factor

, where

Pharmacokinetic Implications of the Hydrophobicity Profile

The dynamic relationship between the environmental pH of the gastrointestinal tract and the compound's LogD dictates its absorption trajectory. Because the primary amine is highly basic (pKa ~9.2), the molecule is fully protonated in the stomach, rendering it highly water-soluble but poorly permeable. As it transits to the small intestine and plasma, the equilibrium shifts, increasing the lipophilic neutral fraction and allowing for membrane permeation.

pH-dependent ionization states and their direct impact on LogD and physiological absorption.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 165349272, (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine" PubChem,[Link]

-

OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method" OECD Guidelines for the Testing of Chemicals, Section 1,[Link]

-

OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method" OECD Guidelines for the Testing of Chemicals, Section 1,[Link]

-

Leo, A., Hansch, C., & Elkins, D. "Partition coefficients and their uses." Chemical Reviews,[Link]

Application Notes & Protocols: Mastering Reductive Amination for 3-Methoxypyridine Scaffolds

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Importance of 3-Methoxypyridine Derivatives

In the landscape of modern drug discovery, pyridine rings are privileged scaffolds due to their presence in numerous bioactive molecules and their ability to act as bioisosteres for phenyl groups. The introduction of a methoxy substituent, particularly at the 3-position, subtly modulates the electronic properties and metabolic stability of the core structure. The 3-methoxy group exerts an inductive electron-withdrawing effect, which can decrease the basicity of the pyridine nitrogen.[1] This modulation is often advantageous, preventing unwanted side reactions or metabolic N-oxidation and facilitating synthetic transformations that might otherwise be complicated by the Lewis basicity of the nitrogen atom.[1]

Reductive amination stands as one of the most robust and widely utilized methods for forming carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines.[2][3] This process, which involves the conversion of a carbonyl group to an amine via an intermediate imine, is indispensable for building the complex amine-containing structures prevalent in pharmaceuticals. This guide provides an in-depth analysis of the conditions, mechanisms, and best practices for the successful reductive amination of carbonyl-containing 3-methoxypyridine derivatives, with a focus on achieving high yields and purity.

The Mechanism: A Tale of Two Steps

Reductive amination is a sequential, often one-pot, reaction.[4] Understanding the underlying mechanism is critical for troubleshooting and optimization. The process can be broken down into two distinct, equilibrium-driven stages.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the 3-methoxypyridine derivative (aldehyde or ketone). This forms a transient hemiaminal intermediate, which then eliminates a molecule of water to yield a C=N double bond. Under the neutral or weakly acidic conditions typical for this reaction, the resulting imine is protonated to form a highly electrophilic iminium ion.[2][4]

-

Hydride Reduction: A selective reducing agent, present in the same pot, then delivers a hydride ion to the electrophilic carbon of the iminium ion. This step is irreversible and drives the entire equilibrium towards the final amine product.[5]

The success of a one-pot reductive amination hinges on the choice of a reducing agent that reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[6] This selectivity prevents the wasteful formation of the corresponding alcohol as a side product.

Caption: Figure 1: General Mechanism of Reductive Amination

Optimizing Reaction Conditions: A Comparative Analysis

The choice of reducing agent is the most critical parameter for a successful reductive amination. While several options exist, Sodium Triacetoxyborohydride (STAB) has emerged as the gold standard for its exceptional selectivity and mildness.[7][8]

| Reagent | Formula | Typical Solvent(s) | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, MeCN | High Selectivity: Reduces iminium ions much faster than ketones/aldehydes, enabling one-pot procedures.[4][6] Mild: Tolerates a wide range of functional groups (esters, nitro groups, etc.).[8] Non-Toxic: Safer alternative to cyanoborohydrides.[4] | Moisture sensitive; slightly higher cost. |

| Sodium Cyanoborohydride | NaBH₃CN | MeOH | Effective and selective in weakly acidic conditions (pH 5-6).[9] | Highly Toxic: Releases toxic HCN gas upon acidification during workup.[9][10] Less reactive than STAB. |

| Pyridine Borane | C₅H₅N·BH₃ | MeOH | Mild and effective alternative to cyanoborohydrides.[10] | Can sometimes lead to over-alkylation if conditions are not optimized.[10] |

| Catalytic Hydrogenation | H₂ / Pd, Pt, Ni | Alcohols, EtOAc | "Green" method with H₂ as the only byproduct.[11] Cost-effective for large scale. | Requires specialized hydrogenation equipment. Catalyst may be sensitive to pyridine poisoning. May reduce other functional groups (e.g., nitro, C=C bonds).[7] |

For derivatives of 3-methoxypyridine, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its superior functional group tolerance and operational simplicity, which are paramount in complex molecule synthesis.[6][7] 1,2-Dichloroethane (DCE) is the preferred solvent as reactions are often faster and cleaner than in other aprotic solvents like THF.[8]

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-(3-methoxypyridin-4-yl)methanamine

This protocol describes a standard, reliable procedure for the reductive amination of 3-methoxypyridine-4-carboxaldehyde with benzylamine using Sodium Triacetoxyborohydride.

Caption: Figure 2: Experimental Workflow

Materials:

-

3-methoxypyridine-4-carboxaldehyde (1.0 equiv.)

-

Benzylamine (1.1 equiv.)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methoxypyridine-4-carboxaldehyde (1.0 equiv.). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

-

Amine Addition: Add benzylamine (1.1 equiv.) to the stirred solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.[4]

-

Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (1.5 equiv.) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 16 hours.

-

Quenching: Upon completion, cool the reaction vessel in an ice-water bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Caution: Gas evolution (hydrogen) will occur. Continue adding the bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with a suitable organic solvent (e.g., DCM or EtOAc).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-1-(3-methoxypyridin-4-yl)methanamine.

Troubleshooting and Field-Proven Insights

-

Low Yield / Incomplete Reaction: If the reaction stalls, ensure all reagents and the solvent were anhydrous. Moisture can hydrolyze the imine intermediate and decompose the reducing agent. A small amount of acetic acid (0.5-1.0 equiv) can be added to catalyze imine formation, especially with less reactive ketones or hindered amines.[7][9]

-

Alcohol Byproduct Formation: The presence of the alcohol derived from the starting aldehyde indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion. This suggests the reducing agent is too reactive or the imine formation is too slow. Using STAB, this is rare, but if it occurs, ensure the amine is added and stirred with the aldehyde before the reducing agent is introduced.[4]

-

Over-alkylation (for Primary Amines): If the desired secondary amine product reacts further with the aldehyde to form a tertiary amine, a stepwise or indirect procedure may be beneficial.[7] This involves pre-forming and isolating the imine, followed by its reduction in a separate step with a less selective reducing agent like Sodium Borohydride (NaBH₄) in methanol.[8][9]

References

- Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions - Benchchem. (URL Not Available)

- Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. (URL Not Available)

-

Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. RSC Publishing. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. [Link]

-

A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

-

Reductive Transamination of Pyridinium Salts to N‑Aryl Piperidines. ACS Publications. [Link]

-

A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. [Link]

-

A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate. [Link]

-

Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

-

Reductive amination. Wikipedia. [Link]

- Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amin

-

Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. PubMed. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

Sources

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. sciencemadness.org [sciencemadness.org]

- 11. mdpi.com [mdpi.com]

Application Note: 1-(3-Methoxypyridin-2-yl)butan-1-amine as a Hemilabile Ligand in Asymmetric Catalysis

Introduction & Mechanistic Rationale

The development of robust, highly enantioselective transition-metal catalysts relies heavily on the rational design of chiral ligands. 1-(3-Methoxypyridin-2-yl)butan-1-amine represents a sophisticated evolution of the classic pyridin-2-ylmethanamine scaffold, which has been widely recognized for its cooperative ligand behavior in homogeneous catalysis[1]. Furthermore, pyridin-2-amine derivatives are highly versatile in forming C–N and C–O bonds via transition-metal cross-coupling[2].

By incorporating a butyl chain at the benzylic position and a methoxy group on the pyridine ring, this specific ligand introduces two critical features for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) :

-

Chiral Steric Bulk: The C1-butyl group provides a rigid steric environment. During the transition state of hydride transfer, this bulk forces the incoming ketone to adopt a specific spatial orientation, ensuring high enantiomeric excess (ee%).

-

Hemilability (The "Windshield Wiper" Effect): The 3-methoxy substituent acts as a hemilabile donor. Similar to its proven role in stabilizing Grubbs-type ruthenium complexes during alkene metathesis, the oxygen atom can transiently coordinate to the metal center[3]. It stabilizes highly reactive, coordinatively unsaturated 16-electron intermediates, preventing catalyst degradation, but easily dissociates to allow substrate binding.

Ligand Coordination & The Catalytic Cycle

In Ru-catalyzed ATH, the precatalyst undergoes base-promoted HCl elimination to form the active 16-electron species. Traditional bidentate N,N-ligands often leave this species vulnerable to decomposition if not immediately stabilized by the hydrogen donor (isopropanol). The 3-methoxy group mitigates this by weakly coordinating to the Ru center, forming a transient N,N,O-tridentate complex.

Ru-catalyzed ATH catalytic cycle highlighting the hemilabile intermediate.

Experimental Protocols

Self-Validating System Design: To ensure the trustworthiness of your results, this protocol requires a parallel control reaction lacking the chiral ligand. A high conversion in the control indicates background achiral reduction (often caused by trace metal impurities or excessive base), which invalidates the ee% of the main reaction. A successful setup will show <5% conversion in the control and >95% conversion in the ligand-containing vessel.

Protocol A: In Situ Precatalyst Generation

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with[RuCl₂(p-cymene)]₂ (0.025 mmol) and enantiopure (R)-1-(3-methoxypyridin-2-yl)butan-1-amine (0.055 mmol, 1.1 equiv per Ru atom).

-

Complexation: Add anhydrous dichloromethane (DCM, 5 mL). Stir at room temperature for 2 hours.

-

Causality Note: The solution will transition from dark red to a vibrant yellow-orange. This color shift is the visual confirmation of successful bidentate N,N-coordination displacing the chloride bridges of the Ru dimer.

-

-

Solvent Exchange: Remove DCM under reduced pressure to yield the solid precatalyst.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

-

Reaction Setup: To the flask containing the precatalyst, add anhydrous isopropanol (10 mL) and the aryl ketone substrate (5.0 mmol).

-

Activation: Inject a solution of potassium tert-butoxide (t-BuOK, 0.25 mmol, 0.1 M in isopropanol).

-

Causality Note: The base is strictly required to abstract the chloride ligand and the amine proton, generating the active Ru-amide species. Isopropanol serves a dual purpose as both the solvent and the hydride source.

-

-

Reaction: Stir at 40 °C for 8 hours.

-

Workup: Quench the reaction by exposing it to air and filtering through a short pad of silica to remove the Ru complex.

Step-by-step experimental workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Data Presentation

Table 1: Optimization of Reaction Conditions (Acetophenone Model)

Conditions: 5.0 mmol acetophenone, 1.0 mol% Ru precatalyst, 10 mL solvent, 8 hours.

| Entry | Solvent | Base (mol%) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | iPrOH | None | 40 | < 5 | N/A |

| 2 | iPrOH | t-BuOK (5%) | 25 | 62 | 92 |

| 3 | iPrOH | t-BuOK (5%) | 40 | > 99 | 96 |

| 4 | HCOOH/Et₃N | None | 40 | 85 | 88 |

| 5 (Control) | iPrOH | t-BuOK (5%) | 40 | < 5 | N/A |

Table 2: Substrate Scope using Optimized Conditions

Conditions: Entry 3 parameters applied to various aryl ketones.

| Substrate | Product | Yield (%) | ee (%) |

| Acetophenone | (R)-1-Phenylethanol | 98 | 96 |

| 4-Fluoroacetophenone | (R)-1-(4-Fluorophenyl)ethanol | 99 | 95 |

| 2-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | 91 | 90 |

| Propiophenone | (R)-1-Phenylpropan-1-ol | 95 | 94 |

Troubleshooting & Best Practices

-

Incomplete Conversion: If conversion stalls below 50%, the active catalyst has likely degraded. This usually occurs if the isopropanol is not strictly anhydrous. Water competes with the hemilabile 3-methoxy group for the vacant coordination site, leading to irreversible formation of inactive Ru-hydroxo species.

-

Low Enantiomeric Excess (ee%): Ensure the reaction temperature does not exceed 40 °C. Elevated temperatures increase the rate of the reverse reaction (dehydrogenation of the chiral alcohol product), which racemizes the stereocenter over time.

-

Precatalyst Color Check: If the precatalyst solution remains dark red after 2 hours in DCM, the ligand has not coordinated. Verify the purity of the 1-(3-methoxypyridin-2-yl)butan-1-amine ligand, as trace acidic impurities can protonate the pyridine nitrogen, preventing metal binding.

References

-

Tole, T. T., Jordaan, J. H. L., & Vosloo, H. C. M. (2019). Catalysis of linear alkene metathesis by Grubbs-type ruthenium alkylidene complexes containing hemilabile α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato ligands. Beilstein Journal of Organic Chemistry, 15, 194–209.

-

University of Amsterdam (UvA) Repository. Chapter 1. Cooperative Ligands in Homogeneous Catalysis.

-

Guo, P., et al. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Journal of Chemical Research, 45(5-6).

Sources

Application Note: Grignard Reaction Protocols for Synthesizing Pyridyl Amines

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard textbook definitions to address the specific challenges of working with electron-deficient pyridine scaffolds in organometallic chemistry.

Introduction: The Pyridine Paradox

Synthesizing functionalized pyridyl amines via Grignard chemistry presents a "Pyridine Paradox." The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack by the Grignard reagent at the C2/C4 positions (addition) rather than the desired substitution or exchange. Furthermore, the Lewis-basic nitrogen can coordinate with the magnesium center, quenching reactivity or altering regioselectivity.

When an amine functionality is present (e.g., aminopyridines), the challenge compounds: acidic protons on primary/secondary amines will instantly quench Grignard reagents, and the nitrogen lone pair offers a secondary coordination site.

This guide details three engineered protocols to overcome these barriers, utilizing Turbo-Grignard technology (Knochel-Hauser) and Lewis-Acid activation to synthesize complex pyridyl amines.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate against this logic flow:

Figure 1: Decision matrix for selecting the appropriate Grignard protocol based on substrate structure and synthetic goals.

Core Technologies & Mechanistic Insight

The "Turbo" Advantage (LiCl Mediation)

Traditional Grignard reagents (

-

Mechanism: LiCl coordinates to the Mg center, creating a highly reactive "ate" complex or simply preventing aggregation. This allows Halogen-Magnesium exchange to occur faster than competing nucleophilic addition to the pyridine ring.

-

Impact: Enables exchange at

or Room Temperature (RT), avoiding the cryogenic conditions (

Protecting Group Strategy

For aminopyridines, the amine must be masked.

-

Recommended: Boc (tert-Butyloxycarbonyl) .[1]

-

Why: Stable to Grignards at

. The bulky tert-butyl group also sterically hinders coordination to the pyridine nitrogen. -

Avoid: Acetamides (reactive carbonyls) or Fmoc (base labile).

-

-

Alternative: Bis-silyl protection (e.g., LHMDS generated) . In situ deprotonation with 2 equivalents of base can sometimes protect the amine as a magnesiate, but this consumes reagent.

Protocol 1: Functionalization via Turbo-Grignard Exchange

Objective: Introduce an electrophile (E+) to a halogenated aminopyridine scaffold. Substrate: N-Boc-Bromo-Aminopyridine.

Materials

-

Substrate: 2-(N-Boc-amino)-5-bromopyridine (dried under vacuum).

-

Reagent:

(Turbo Grignard), ~1.3 M in THF (Commercial or prepared).[2] -

Solvent: Anhydrous THF (Ether is less effective for LiCl solubility).

-

Electrophile: Aldehyde, Ketone, or Weinreb Amide.

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add the N-Boc-bromopyridine (1.0 equiv) and dissolve in anhydrous THF (

concentration). -

Exchange (The Critical Step):

-

Cool the solution to

(Ice/Salt bath). Note: While Turbo Grignards work at RT, the Boc group is safer at lower temps. -

Add

(1.1 equiv) dropwise over 10 minutes. -

Monitor: Stir for 30–60 minutes. Verify exchange by GC-MS (quench a small aliquot with MeOH; look for the des-bromo product).

-

Insight: If exchange is sluggish, warm to

. The LiCl prevents the "scrambling" often seen with standard Grignards.

-

-

Trapping:

-

Once the Pyridyl-Magnesium species is formed, cool to

. -

Add the Electrophile (1.2 equiv) dissolved in minimal THF.

-

Allow to warm slowly to RT over 2 hours.

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with EtOAc. The Boc group usually survives this mild workup.

-

Deprotection (Optional): Treat with TFA/DCM to reveal the free amine.

-

Data Validation:

| Parameter | Standard Grignard (EtMgBr) | Turbo Grignard (iPrMgCl·LiCl) |

|---|

| Exchange Temp | RT (often fails/slow) |

Protocol 2: The N-Oxide Route (C2-Functionalization)

Objective: Synthesize a 2-substituted pyridine (amine precursor) from a parent pyridine. Concept: Pyridine N-oxides are activated towards nucleophilic attack at the C2 position. The Grignard adds to C2, and subsequent treatment with an anhydride re-aromatizes the ring.

Workflow

-

Activation: Dissolve Pyridine N-oxide (1.0 equiv) in THF.

-

Addition:

-

Cool to

. -

Add Grignard Reagent (

, 1.1 equiv). -

Stir at RT for 1 hour. Note: No reaction occurs yet; the Grignard coordinates to the oxygen.

-

-

Elimination/Aromatization:

-

Result: 2-substituted pyridine. If R contained a protected amine, you now have a pyridyl amine.

Protocol 3: One-Pot Nitrile Addition (Side-Chain Synthesis)

Objective: Convert a Cyanopyridine or Pyridyl-Grignard + Nitrile into a primary amine.

Reaction:

Step-by-Step Methodology

-

Grignard Formation: Prepare Pyridyl-MgX via Protocol 1 (Turbo exchange).

-

Nitrile Addition:

-

Add the nitrile (e.g., Benzonitrile or an alkyl nitrile) to the Grignard solution at

. -

Catalyst: Add 10 mol% CuBr·SMe2 if the nitrile is sterically hindered. Copper catalyzes the addition and suppresses side reactions.

-

Stir at RT until the nitrile is consumed (forms the magnesium imine salt).

-

-

In-Situ Reduction (The "One-Pot" Trick):

-

Do not quench with acid yet.

-

Dilute with dry MeOH (carefully, exothermic).

-

Add Sodium Borohydride (

, 2.0 equiv) portion-wise. -

Chemistry: The MeOH protonates the Mg-imine to an imine (

), which is immediately reduced by borohydride to the amine (

-

-

Workup: Acid/Base extraction to isolate the basic amine product.

Figure 2: One-pot conversion of Nitriles to Amines via Grignard addition and in-situ Borohydride reduction.

Troubleshooting & Safety

-

The "Wet" Quench: Pyridyl Grignards are notoriously sensitive to moisture. Even "dry" solvents from a column can have enough water to kill the reaction. Recommendation: Store THF over 3Å molecular sieves for 24h post-dispensing if unsure.

-

Self-Quenching: If your substrate has an unprotected N-H (even an amide), the Grignard will act as a base, not a nucleophile. Always use 2.1 equiv of Grignard if you cannot protect the N-H (1 eq to deprotonate, 1 eq to react), though protection is far superior.

-

Safety: The reaction of Turbo Grignard with moisture generates heat and HCl gas (from LiCl hydrolysis). Quench carefully.

References

-

Knochel, P., et al. "Functionalization of Pyridines via Magnesium-Halogen Exchange." Angewandte Chemie International Edition, 2003.[9]

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.

-

Andersson, H., et al. "Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides." Organic Letters, 2007.[10][11]

-

Peltan, J. "One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction." University of Mississippi Honors Theses, 2021.

-

Fier, P. S., et al. "Direct C–H Amination of Pyridines." Science, 2020. (Contextual reference for non-Grignard alternatives).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]

- 3. d-nb.info [d-nb.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Pyridine synthesis [organic-chemistry.org]

- 11. Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable synthesis routes for 1-(3-Methoxypyridin-2-yl)butan-1-amine

Application Note: Scalable Asymmetric Synthesis of 1-(3-Methoxypyridin-2-yl)butan-1-amine

Executive Summary

The 1-(pyridin-2-yl)butan-1-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a chiral building block for kinase inhibitors (e.g., MSK1, CCR5 antagonists) and GPCR ligands. The introduction of a methoxy group at the 3-position of the pyridine ring creates specific steric and electronic environments that enhance selectivity but complicate synthesis due to steric crowding and potential chelation effects.

This guide details a scalable, enantioselective protocol for synthesizing 1-(3-methoxypyridin-2-yl)butan-1-amine (CAS 1213055-02-7) . While racemic routes (reductive amination) exist, this protocol prioritizes the Ellman’s Sulfinamide approach. This route is selected for its high diastereoselectivity, scalability, and ability to yield enantiopure amine salts suitable for GMP downstream processing.

Retrosynthetic Analysis & Strategy

The most robust disconnection relies on the nucleophilic addition of a propyl organometallic reagent to a chiral imine. This approach avoids the harsh reducing conditions of ketone reductive amination and establishes the stereocenter in a single, controlled step.

Strategic Advantages:

-

Chirality: Use of (

)- or ( -

Atom Economy: Direct addition of the propyl chain to the aldehyde-derived imine is more efficient than synthesizing the ketone intermediate.

-

Purity: The sulfinyl group serves as a dual protecting/directing group, minimizing side reactions at the pyridine nitrogen.

Figure 1: Retrosynthetic logic flow from target amine to commercially available precursors.

Detailed Experimental Protocol

Phase 1: Formation of the Chiral Sulfinyl Imine

Objective: Condense the aldehyde with the chiral auxiliary to form the activated electrophile.

Reagents:

-

3-Methoxypyridine-2-carboxaldehyde (1.0 equiv)

-

(

)-2-Methyl-2-propanesulfinamide (1.1 equiv) -

Titanium(IV) ethoxide (Ti(OEt)

) (2.0 equiv) -

Solvent: Anhydrous THF or DCM (0.5 M concentration)

Protocol:

-

Setup: Charge a flame-dried reactor with 3-methoxypyridine-2-carboxaldehyde and (

)-tert-butanesulfinamide under nitrogen atmosphere. -

Solvation: Add anhydrous THF. Stir to dissolve.

-

Activation: Add Ti(OEt)

dropwise at room temperature (RT). The solution will turn yellow/orange. -

Reaction: Stir at RT for 12–18 hours. Monitor conversion by HPLC or TLC (EtOAc/Hexanes).

-

Checkpoint: The reaction is equilibrium-driven; Ti(OEt)

acts as a water scavenger to drive it to completion.

-

-

Quench: Pour the mixture into a vigorously stirred brine solution (equal volume). A white titanium oxide precipitate will form.

-

Workup: Filter the slurry through a Celite pad to remove titanium salts. Wash the cake with EtOAc.

-

Purification: Dry the organic phase (Na

SO-

Note: The imine is generally stable but should be stored at -20°C under inert gas.

-

Phase 2: Diastereoselective Grignard Addition

Objective: Install the butyl chain with high stereocontrol.

Reagents:

-

Sulfinyl Imine (from Phase 1) (1.0 equiv)

-

Propylmagnesium Bromide (2.0 M in ether/THF) (2.0 equiv)

-

Solvent: Anhydrous DCM (preferred for higher diastereoselectivity) or THF.

Mechanism & Stereochemistry: The 3-methoxy group on the pyridine ring introduces a potential chelation site. However, in non-coordinating solvents (DCM), the reaction typically proceeds via a non-chelated transition state controlled by the bulky tert-butyl group of the sulfinamide, yielding the expected stereochemistry (Ellman Model).

Protocol:

-

Cooling: Dissolve the sulfinyl imine in anhydrous DCM and cool to -78°C.

-

Addition: Add PropylMgBr dropwise over 30 minutes, maintaining internal temperature below -70°C.

-

Critical Control: Rapid addition causes local heating, which erodes diastereomeric ratio (dr).

-

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to RT overnight.

-

Quench: Cool to 0°C and quench with saturated NH

Cl solution. -

Extraction: Extract with DCM (3x). Dry combined organics over Na

SO -

Analysis: Analyze crude by

H NMR to determine dr. If dr > 95:5, proceed. If lower, recrystallization or column chromatography is required.

Phase 3: Deprotection to Amine Salt

Objective: Cleave the auxiliary to release the primary amine.

Protocol:

-

Dissolution: Dissolve the sulfinamide intermediate in MeOH.

-

Cleavage: Add 4N HCl in dioxane (4.0 equiv) at 0°C.

-

Stir: Warm to RT and stir for 1 hour. A white precipitate (amine hydrochloride) often forms.

-

Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove sulfinic acid byproducts.

-

Final Product: Filter the white solid to obtain 1-(3-methoxypyridin-2-yl)butan-1-amine dihydrochloride .

Process Safety & Scale-Up Engineering

| Hazard Class | Critical Control Measure |

| Exotherm | Grignard addition is highly exothermic. On >100g scale, use a dosing pump coupled to a temperature probe to stop addition if T > -65°C. |

| Titanium Waste | Ti(OEt) |

| Pyridine Toxicity | Pyridine derivatives are potential neurotoxins. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, goggles). |

| Racemization | The benzylic-like proton at the chiral center is adjacent to an electron-deficient pyridine ring. Avoid strong bases and high temperatures (>40°C) during workup of the free base. |

Analytical Controls

1. High-Performance Liquid Chromatography (HPLC):

-

Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

2. Nuclear Magnetic Resonance (NMR):

-

H NMR (400 MHz, DMSO-d

-

Validation: Absence of tert-butyl singlet (~1.1 ppm) confirms complete deprotection.

Alternative Route (Racemic)

For applications where chirality is not required, or for generating analytical standards:

-

Precursor: React 3-methoxypyridine-2-carbonitrile with PropylMgBr followed by acidic hydrolysis to yield 1-(3-methoxypyridin-2-yl)butan-1-one (Ketone).

-

Reductive Amination: Treat the ketone with NH

OAc and NaBH-

Note: This route is generally lower yielding due to the steric hindrance of the 3-methoxy group affecting the ketone's reactivity.

-

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research, 35(11), 984–995.

-

Sigma-Aldrich. "Ellman's Sulfinamides - Application Guide". Merck KGaA.

-

Trécourt, F.; et al. (2004). "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange". Tetrahedron, 56(10), 1349-1360. (Describes magnesiation/functionalization of bromopyridines to access precursors).

-

PubChem Compound Summary. "1-(3-Methoxypyridin-2-yl)butan-1-amine (CAS 1213055-02-7)". National Center for Biotechnology Information.

Derivatization of 1-(3-Methoxypyridin-2-yl)butan-1-amine for Library Generation: An Application Note and Protocol Guide

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3][4][5] This application note provides a comprehensive guide for the derivatization of 1-(3-methoxypyridin-2-yl)butan-1-amine, a versatile building block for the generation of diverse chemical libraries aimed at drug discovery and lead optimization. We present detailed, field-proven protocols for three key derivatization strategies: acylation, sulfonylation, and reductive amination. The rationale behind experimental choices, troubleshooting guidance, and methods for library purification and characterization are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the 1-(3-Methoxypyridin-2-yl)butan-1-amine Scaffold

The 1-(3-methoxypyridin-2-yl)butan-1-amine scaffold incorporates several key features that make it an attractive starting point for library synthesis in drug discovery. The pyridine ring is a common motif in numerous biologically active compounds, often serving as a crucial pharmacophore.[3][4][5] The primary amine at the benzylic-like position provides a readily accessible handle for a multitude of chemical transformations, allowing for the systematic exploration of the surrounding chemical space. The methoxy group on the pyridine ring can influence the molecule's electronic properties and metabolic stability, while the butyl chain provides a degree of lipophilicity that can be further modified.

The generation of a chemical library from this scaffold allows for the rapid exploration of structure-activity relationships (SAR), a critical process in identifying compounds with improved potency, selectivity, and pharmacokinetic properties.[5] This guide provides the foundational chemistry to empower researchers to construct such libraries efficiently and with a high degree of quality control.

Library Generation Workflow

The overall strategy for generating a diverse library from 1-(3-methoxypyridin-2-yl)butan-1-amine involves parallel synthesis, purification, and characterization. A visual representation of this workflow is provided below.

Caption: General workflow for library generation.

Derivatization Strategies and Protocols

The primary amine of 1-(3-methoxypyridin-2-yl)butan-1-amine is a versatile nucleophile, amenable to a variety of bond-forming reactions. We will focus on three robust and widely applicable methods: acylation, sulfonylation, and reductive amination.

Acylation: Formation of Amides

Acylation of the primary amine with a library of acylating agents (e.g., acyl chlorides or anhydrides) is a straightforward and reliable method for introducing a wide range of functional groups. The resulting amides are generally stable and can participate in various biological interactions.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the amide. A base is typically required to neutralize the acidic byproduct.

Protocol: Parallel Acylation in a 96-Well Plate

-

Reagent Preparation:

-

Prepare a 0.2 M stock solution of 1-(3-methoxypyridin-2-yl)butan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Prepare a 0.22 M stock solution of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), in anhydrous DCM.

-

Prepare 0.2 M stock solutions of a library of diverse acyl chlorides or anhydrides (1.0 eq) in anhydrous DCM in a separate 96-well plate.

-

-

Reaction Setup:

-

In a 96-well reaction block, add the 1-(3-methoxypyridin-2-yl)butan-1-amine stock solution to each well.

-

Add the base stock solution to each well.

-

Using a liquid handling robot or multichannel pipette, add the acylating agent stock solutions from the reagent plate to the corresponding wells of the reaction block.

-

Seal the reaction block and shake at room temperature for 2-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a representative well.

-

-

Workup:

-

Quench the reactions by adding water to each well.

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) and shaking.

-

Separate the organic layer. This can be achieved using a 96-well plate with a phase separation membrane.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic extracts over anhydrous sodium sulfate in a filter plate and concentrate under reduced pressure.

-

Table 1: Representative Acylation Conditions

| Acylating Agent | Base (eq) | Solvent | Time (h) |

| Acetyl chloride | TEA (1.1) | DCM | 2 |

| Benzoyl chloride | DIPEA (1.1) | DCM | 4 |

| Propionic anhydride | TEA (1.1) | DCM | 3 |

Sulfonylation: Formation of Sulfonamides

Sulfonylation with a library of sulfonyl chlorides provides access to sulfonamide derivatives, another important class of compounds in medicinal chemistry.[6][7]

Mechanism: Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride.[8] A base is used to neutralize the generated HCl.[8]

Protocol: Parallel Sulfonylation

-

Reagent Preparation:

-

Prepare a 0.2 M stock solution of 1-(3-methoxypyridin-2-yl)butan-1-amine (1.0 eq) in anhydrous DCM.

-

Prepare a 0.22 M stock solution of pyridine (1.1 eq) in anhydrous DCM.

-

Prepare 0.2 M stock solutions of a library of sulfonyl chlorides (1.0 eq) in anhydrous DCM in a 96-well plate.

-

-

Reaction Setup:

-

Cool the 96-well reaction block containing the amine and pyridine solutions to 0 °C.

-

Add the sulfonyl chloride solutions to the corresponding wells.

-

Allow the reactions to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by LC-MS.

-

-

Workup:

-

Quench the reactions with a saturated aqueous solution of ammonium chloride.

-

Extract the products with DCM.

-

Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[6]

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate.

-

Table 2: Representative Sulfonylation Conditions

| Sulfonyl Chloride | Base (eq) | Solvent | Temperature | Time (h) |

| Benzenesulfonyl chloride | Pyridine (1.1) | DCM | 0 °C to RT | 6 |

| p-Toluenesulfonyl chloride | Pyridine (1.1) | DCM | 0 °C to RT | 8 |

| Methanesulfonyl chloride | TEA (1.1) | DCM | 0 °C to RT | 4 |

Reductive Amination: Formation of Secondary Amines

Reductive amination with a library of aldehydes and ketones is a powerful method for generating secondary amines, avoiding the over-alkylation issues associated with direct alkylation.[9]

Mechanism: The reaction involves the initial formation of an imine or iminium ion intermediate from the primary amine and the carbonyl compound, which is then reduced in situ by a selective reducing agent.[10] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and tolerant of a wide range of functional groups.[11]

Protocol: Parallel Reductive Amination

-

Reagent Preparation:

-

Prepare a 0.2 M stock solution of 1-(3-methoxypyridin-2-yl)butan-1-amine (1.0 eq) in 1,2-dichloroethane (DCE).

-

Prepare 0.2 M stock solutions of a library of aldehydes or ketones (1.0 eq) in DCE in a 96-well plate.

-

Prepare a 0.3 M suspension of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCE.

-

-

Reaction Setup:

-

Add the amine stock solution to a 96-well reaction block.

-

Add the aldehyde or ketone stock solutions to the corresponding wells.

-

Add a small amount of acetic acid (catalytic) to each well.

-

Stir the mixtures for 30-60 minutes at room temperature to allow for imine formation.

-

Add the STAB suspension to each well.

-

Seal the reaction block and shake at room temperature for 12-24 hours.

-

-

Workup:

-

Quench the reactions by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the products with DCM.

-

Separate and dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Table 3: Representative Reductive Amination Conditions

| Carbonyl Compound | Reducing Agent (eq) | Solvent | Time (h) |

| Benzaldehyde | STAB (1.5) | DCE | 16 |

| Cyclohexanone | STAB (1.5) | DCE | 24 |

| Isobutyraldehyde | STAB (1.5) | DCE | 12 |

Purification and Characterization of the Library

The purity of compounds in a screening library is crucial for obtaining reliable biological data.[12] High-throughput purification is therefore a critical step in the library generation workflow.

High-Throughput Purification

Preparative High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the industry standard for the purification of combinatorial libraries.[13][14]

General Procedure:

-

Dissolve the crude product from each well in a suitable solvent (e.g., DMSO/methanol).

-

Inject each sample onto a preparative reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile, both typically containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Monitor the eluent with a UV detector and a mass spectrometer.

-

Collect fractions corresponding to the desired product mass.

-

Combine the pure fractions and lyophilize to obtain the final products.

Quality Control and Characterization

Each purified compound should be analyzed to confirm its identity and assess its purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis.[15][16] It provides information on the retention time, which is related to the compound's polarity, and the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. Purity is typically assessed by integrating the peak area of the desired compound relative to the total peak area in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library or for key compounds, ¹H NMR spectroscopy should be performed to confirm the structure.[17][18] While not typically feasible for every compound in a large library, it provides definitive structural information.

Caption: Purification and characterization workflow.

Conclusion

This application note provides a robust framework for the derivatization of 1-(3-methoxypyridin-2-yl)butan-1-amine to generate diverse chemical libraries. The detailed protocols for acylation, sulfonylation, and reductive amination, coupled with guidelines for purification and characterization, offer a comprehensive resource for researchers in drug discovery. By systematically applying these methodologies, scientists can efficiently explore the chemical space around this valuable scaffold, accelerating the identification of novel therapeutic agents.

References

-

Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

-

Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11649-11653. [Link]

-